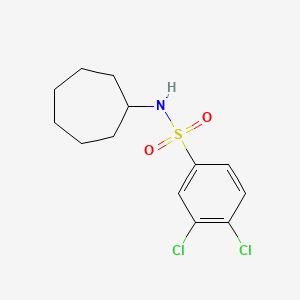

3,4-dichloro-N-cycloheptylbenzenesulfonamide

Description

3,4-Dichloro-N-cycloheptylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,4-dichloro-substituted benzene ring linked to a sulfonamide group with a cycloheptyl substituent.

Properties

IUPAC Name |

3,4-dichloro-N-cycloheptylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c14-12-8-7-11(9-13(12)15)19(17,18)16-10-5-3-1-2-4-6-10/h7-10,16H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYZZKWJJFZJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-cycloheptylbenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-cycloheptylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include substituted benzenesulfonamides with various functional groups replacing the chlorine atoms.

Oxidation: Products include sulfonic acids or sulfonate esters.

Reduction: Products include amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

3,4-Dichloro-N-cycloheptylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-cycloheptylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The following table summarizes key differences between 3,4-dichloro-N-cycloheptylbenzenesulfonamide and related compounds:

Key Observations:

- Core Structure Differences: Sulfonamide vs. Benzamide: The sulfonamide group in the target compound and 3,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide provides stronger hydrogen-bonding capacity compared to benzamide derivatives like AH-7921. This may influence target selectivity and metabolic stability .

- Pharmacological Activity: AH-7921’s μ-opioid receptor agonism is attributed to its benzamide core and dimethylamino-cyclohexylmethyl group, which mimics morphine’s pharmacophore .

Notes:

- Data gaps highlight the need for further experimental characterization, particularly for the target compound.

- AH-7921’s controlled status underscores the importance of substituent-driven pharmacological divergence .

Biological Activity

3,4-Dichloro-N-cycloheptylbenzenesulfonamide (CAS No. 746631-63-0) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a sulfonamide group attached to a dichlorobenzene ring and a cycloheptyl moiety. The synthesis typically involves the sulfonylation of appropriate phenolic precursors under controlled conditions to ensure high yield and purity.

Synthetic Route

- Starting Materials : 3,4-dichlorobenzenesulfonyl chloride and cycloheptylamine.

- Reaction Conditions : The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 5 to 20 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Properties

The compound has also been evaluated for its potential anticancer effects:

- Cell Lines Tested : It has shown cytotoxic effects on human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and apoptosis pathways.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. This includes:

- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells via the intrinsic pathway, leading to increased caspase activity.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness against resistant bacterial strains.

- Findings : The compound demonstrated superior activity compared to standard antibiotics, suggesting potential as a treatment option for resistant infections.

-

Case Study on Cancer Treatment :

- Objective : To assess the impact on tumor growth in vivo.

- Findings : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to controls, indicating promising anticancer activity.

Data Summary

| Biological Activity | MIC (µg/mL) | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | 5 - 20 | MCF-7 | 15 |

| Anticancer | N/A | A549 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.